molecular formula C14H11BrO2 B14008172 2-Bromo-2,2-diphenylacetic acid CAS No. 7494-95-3

2-Bromo-2,2-diphenylacetic acid

Katalognummer: B14008172
CAS-Nummer: 7494-95-3
Molekulargewicht: 291.14 g/mol
InChI-Schlüssel: YSRJRZPENUVSNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-2,2-diphenylacetic acid is an organic compound with the molecular formula C14H11BrO2. It is a derivative of diphenylacetic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a bromine atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-2,2-diphenylacetic acid can be synthesized through several methods. One common approach involves the bromination of diphenylacetic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of alternative brominating agents, such as N-bromosuccinimide (NBS), can enhance the efficiency and selectivity of the bromination process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2,2-diphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Bromo-2,2-diphenylacetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-bromo-2,2-diphenylacetic acid involves its interaction with specific molecular targets. The bromine atom on the alpha carbon makes the compound highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-2,2-diphenylacetic acid is unique due to the presence of the bromine atom, which significantly enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds .

Eigenschaften

CAS-Nummer

7494-95-3

Molekularformel

C14H11BrO2

Molekulargewicht

291.14 g/mol

IUPAC-Name

2-bromo-2,2-diphenylacetic acid

InChI

InChI=1S/C14H11BrO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17)

InChI-Schlüssel

YSRJRZPENUVSNC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.